molecular formula C10H9NO2 B1344843 (4-Ethoxy-phenyl)-oxo-acetonitrile CAS No. 62869-42-5

(4-Ethoxy-phenyl)-oxo-acetonitrile

Cat. No. B1344843
CAS RN: 62869-42-5
M. Wt: 175.18 g/mol
InChI Key: YVBOJNSWAFYUCA-UHFFFAOYSA-N
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Patent
US04143068

Procedure details

In the manner described above, 184 g (1 mol) of p-ethoxybenzoyl chloride, 62.5 g (0.96 mol) of potassium cyanide and 3.6 g (0.04 mol) of copper(I) cyanide were reacted with one another at 215° C. After working up, 159 g (91% of theory) of p-ethoxybenzoyl cyanide were obtained; melting point 43° C.
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)[CH3:2].[C-:13]#[N:14].[K+]>[Cu]C#N>[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([C:13]#[N:14])=[O:9])=[CH:6][CH:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
184 g
Type
reactant
Smiles
C(C)OC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
62.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Cu]C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted with one another at 215° C

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C(=O)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 159 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.